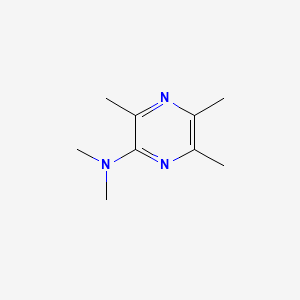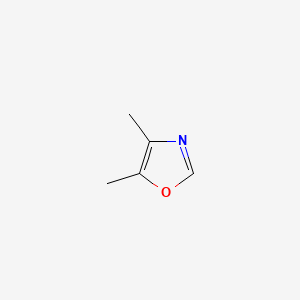![molecular formula C7H6N2O B1362532 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 32501-05-6](/img/structure/B1362532.png)
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Übersicht
Beschreibung
“1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” is a chemical compound with the molecular formula C7H6N2O . It is also known by other names such as “7-AZAOXINDOLE” and "1,3-dihydropyrrolo[2,3-b]pyridin-2-one" .
Synthesis Analysis
The synthesis of this compound has been discussed in several studies . For instance, one study discusses the discovery, synthesis, potential binding mode, and in vitro kinase profile of 3-(3-bromo-4-hydroxy-5-(2’-methoxyphenyl)-benzylidene)-5-bromo-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one . Another study mentions that a series of analogues based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have been synthesized .
Molecular Structure Analysis
The molecular structure of “1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” can be represented by the InChI string "InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)" . The compound has a molecular weight of 134.14 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” have been explored in various studies . For example, one study discusses the potential anti-inflammatory activity of a series of analogues based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one” include a predicted boiling point of 382.4±37.0 °C and a predicted density of 1.149±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Scaffolds
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one and its derivatives are recognized for their utility in pharmaceutical applications. These compounds, known as azaoxindoles, serve as scaffolds in drug research, particularly in kinase research areas. They offer novel structures for potential therapeutic applications (Cheung, Harris, & Lackey, 2001).
Synthesis Methods
Innovative synthesis methods for functionalized 1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one derivatives have been developed. A [3+2] cycloaddition reaction involving aza-oxyallylic cations and alkynes at room temperature is one such example. This process highlights the ease of operation and broad functional group tolerance in creating these derivatives (Wang et al., 2017).
Large-Scale Synthesis for Photophysical Applications
The large-scale synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles, a related class, has been optimized for applications in photophysics. These compounds can be used to create materials with various photophysical properties, such as different emission colors. The synthesis process is adaptable to various substituents, making it versatile for different applications (Tasior et al., 2020).
Bioactivity and Anti-inflammatory Potential
Compounds based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have shown anti-inflammatory activity. They affect the production of prostaglandin- and leukotriene-derived products, influencing arachidonic acid metabolism. These findings suggest potential therapeutic applications in inflammation-related diseases (Ting et al., 1990).
Chemical Reactivity and Derivative Synthesis
Studies on the synthesis, characterization, and reactivity of various derivatives of pyrrolopyridinones provide insights into their chemical properties and potential applications. Investigations into their vibrational spectra, NMR data, and reactivity properties expand the understanding of their chemical behavior, which is crucial for their application in scientific research (Murthy et al., 2017).
Eigenschaften
IUPAC Name |
1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRRHTILSRVFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311594 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
CAS RN |
32501-05-6 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32501-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-2H-pyrrolo(3,2-b)pyridin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032501056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32501-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70311594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methylphenyl)methyl]aniline](/img/structure/B1362452.png)
![4-[Acetyl(methyl)amino]benzenesulfonyl chloride](/img/structure/B1362453.png)
![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)









